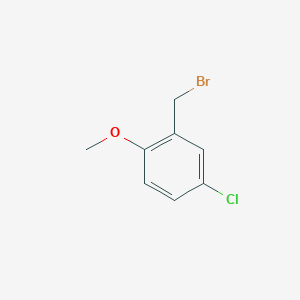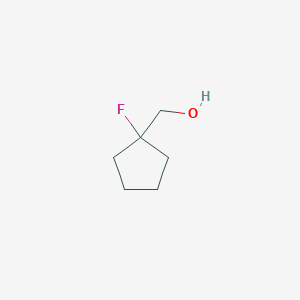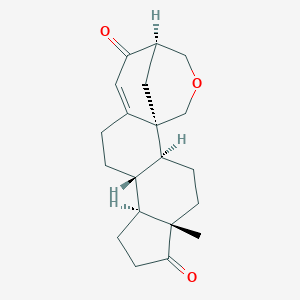
2,19-Moaed
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,19-Moaed is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural hormone, progesterone, and has been found to possess unique properties that make it useful in various scientific studies. In
Mechanism Of Action
The mechanism of action of 2,19-Moaed is not fully understood. However, it is believed that the compound acts by binding to progesterone receptors in the body. This binding triggers a series of events that ultimately lead to the physiological effects of the compound.
Biochemical And Physiological Effects
2,19-Moaed has been found to have a variety of biochemical and physiological effects. The compound has been shown to regulate the menstrual cycle and has been used to treat conditions such as endometriosis and polycystic ovary syndrome. Additionally, 2,19-Moaed has been found to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 2,19-Moaed in lab experiments is its ability to regulate the menstrual cycle. This makes it an ideal compound for studying female reproductive biology. Additionally, the compound has been found to have anti-inflammatory properties, which make it useful in studies related to inflammation and autoimmune diseases. However, one of the limitations of using 2,19-Moaed in lab experiments is the potential for side effects. The compound has been shown to have some adverse effects on the liver and kidneys, which may limit its use in certain studies.
Future Directions
There are many potential future directions for the study of 2,19-Moaed. One area of research that holds promise is the use of the compound in the treatment of autoimmune diseases. Additionally, 2,19-Moaed may be useful in the development of new contraceptives and fertility treatments. Finally, the compound may have applications in the development of new anti-inflammatory drugs.
Conclusion
In conclusion, 2,19-Moaed is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of the compound involves the modification of the natural hormone, progesterone. 2,19-Moaed has been found to have potential applications in the study of female reproductive biology, inflammation, and autoimmune diseases. The mechanism of action of the compound is not fully understood, but it is believed to act by binding to progesterone receptors in the body. The compound has a variety of biochemical and physiological effects and has advantages and limitations for use in lab experiments. Finally, there are many potential future directions for the study of 2,19-Moaed, including its use in the treatment of autoimmune diseases, the development of new contraceptives and fertility treatments, and the development of new anti-inflammatory drugs.
Synthesis Methods
The synthesis of 2,19-Moaed involves the modification of the natural hormone, progesterone. This process involves the addition of a methyl group at the 2-position and a vinyl group at the 19-position of the progesterone molecule. The resulting compound is 2,19-Moaed. This synthesis method has been well-established and has been used to produce large quantities of the compound for scientific research.
Scientific Research Applications
2,19-Moaed has been found to have potential applications in various scientific fields. One of its primary uses is in the study of female reproductive biology. The compound has been shown to have a significant impact on the regulation of the menstrual cycle and has been used to study the effects of hormonal imbalances on female fertility. Additionally, 2,19-Moaed has been found to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
properties
CAS RN |
136182-63-3 |
|---|---|
Product Name |
2,19-Moaed |
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1S,2S,5S,9S,10R,16R)-5-methyl-18-oxapentacyclo[14.3.1.01,13.02,10.05,9]icos-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O3/c1-19-7-6-16-14(15(19)4-5-18(19)22)3-2-13-8-17(21)12-9-20(13,16)11-23-10-12/h8,12,14-16H,2-7,9-11H2,1H3/t12-,14+,15+,16+,19+,20-/m1/s1 |
InChI Key |
KQTAMTBUQUXVAK-MFDYCWBWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H]5C[C@]34COC5 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
synonyms |
2,19-(methyleneoxy)androst-4-ene-3,17-dione 2,19-MOAED |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



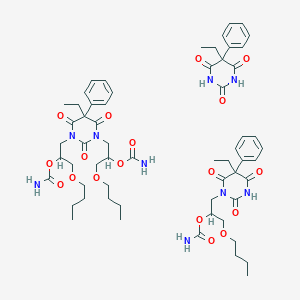
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
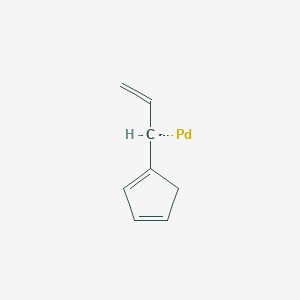
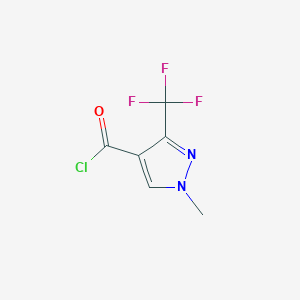
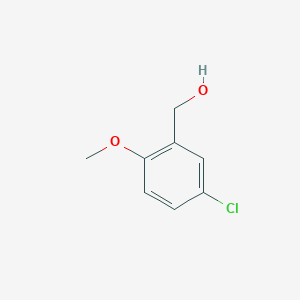
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)

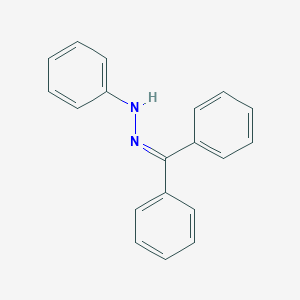
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
